molecular formula C15H20N2O3S B4393759 N-allyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

N-allyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B4393759
M. Wt: 308.4 g/mol
InChI Key: UHACMYJRUPZYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as APSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. APSB belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-allyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases. N-allyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide may also interact with ion channels and receptors, modulating their activity and affecting cellular signaling.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide can affect various biochemical and physiological processes, including cell proliferation, apoptosis, and inflammation. N-allyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to modulate neurotransmitter release and synaptic plasticity, suggesting a potential role in regulating brain function.

Advantages and Limitations for Lab Experiments

N-allyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, N-allyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-allyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, including:
1. Investigating its potential as a drug candidate for the treatment of cancer and other diseases.
2. Studying its role in regulating synaptic transmission and plasticity in the brain.
3. Exploring its potential as a tool for studying protein structure and function.
4. Investigating its potential side effects and toxicity in vivo.
5. Developing new synthesis methods for N-allyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide and related compounds.
In conclusion, N-allyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a promising compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its related compounds for various applications.

Scientific Research Applications

N-allyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-allyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. In biochemistry, N-allyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been used as a tool to study the structure and function of proteins, particularly those involved in signal transduction pathways. In neuroscience, N-allyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential role in regulating synaptic transmission and plasticity.

properties

IUPAC Name

4-methyl-N-prop-2-enyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-3-8-16-15(18)13-7-6-12(2)14(11-13)21(19,20)17-9-4-5-10-17/h3,6-7,11H,1,4-5,8-10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHACMYJRUPZYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC=C)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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